molecular formula C9H13ClO B14624232 4-Chloro-1-cyclopentylbut-3-en-2-one CAS No. 55444-50-3

4-Chloro-1-cyclopentylbut-3-en-2-one

Cat. No.: B14624232
CAS No.: 55444-50-3
M. Wt: 172.65 g/mol
InChI Key: BUFOKFDWCKXBSC-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentylbut-3-en-2-one is a cyclic ketone characterized by a cyclopentyl group attached to a butenone backbone, with a chlorine substituent at the 4-position. Its molecular formula is C₉H₁₃ClO, yielding a molecular weight of 172.65 g/mol. The α,β-unsaturated ketone (enone) system confers significant electrophilicity at the β-carbon, making it reactive in conjugate addition reactions (e.g., Michael additions) and cycloadditions (e.g., Diels-Alder)1. The cyclopentyl substituent introduces steric bulk, which may influence solubility, crystallization behavior, and intermolecular interactions, while the chlorine atom modulates electronic properties through inductive effects.

Properties

CAS No.

55444-50-3

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

4-chloro-1-cyclopentylbut-3-en-2-one

InChI

InChI=1S/C9H13ClO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2

InChI Key

BUFOKFDWCKXBSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)C=CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentylbut-3-en-2-one typically involves the reaction of cyclopentylmagnesium bromide with 4-chlorobut-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylbut-3-en-2-one carboxylic acid, while reduction can produce cyclopentylbut-3-en-2-ol.

Scientific Research Applications

4-Chloro-1-cyclopentylbut-3-en-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent bonding with active sites or non-covalent interactions that alter the function of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 4-Chloro-1-cyclopentylbut-3-en-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Reactivity Notes
This compound C₉H₁₃ClO 172.65 Enone, Chloro Cyclopentyl High electrophilicity at β-carbon; steric hindrance from cyclopentyl group
(3E)-4-Phenylbut-3-en-2-one C₁₀H₁₀O 146.19 Enone Phenyl Enhanced π-conjugation; reduced steric bulk compared to cyclopentyl
4-Chloro-3-methylbut-2-en-1-ol C₅H₉ClO 120.58 Alcohol, Chloro Methyl Tautomerism possible; lower reactivity due to alcohol group
Key Observations:
  • Electronic Effects: The chlorine atom in the target compound withdraws electron density via induction, polarizing the enone system and enhancing electrophilicity.
  • Steric Influence : The cyclopentyl group imposes greater steric hindrance than methyl or phenyl substituents, which may slow reaction kinetics or influence crystal packing patterns (e.g., reduced hydrogen-bonding capacity compared to alcohols).
  • Functional Group Reactivity: The enone moiety in the target compound is more reactive toward nucleophiles than the alcohol in 4-Chloro-3-methylbut-2-en-1-ol, which may exhibit tautomerism or participate in hydrogen bonding.

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